molecular formula C24H40O5 B13405555 1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid CAS No. 99598-04-6

1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid

Cat. No.: B13405555
CAS No.: 99598-04-6
M. Wt: 408.6 g/mol
InChI Key: GYUVAHWOVINGNE-RWXZXXAWSA-N
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Description

1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O5. It is a trihydroxy-5beta-cholanic acid that is substituted by hydroxy groups at positions 1, 3, and 7. This compound is known for its role as a human metabolite and has been studied for its various biological and chemical properties .

Preparation Methods

The synthesis of 1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid involves several steps. One common method includes the oxidation of precursor bile acids using reagents such as sodium hypochlorite. The reaction is typically carried out at low temperatures, around -15°C, with acetic acid used to adjust the pH and methanol as the solvent. The resulting product is then purified through recrystallization .

Industrial production methods often involve the extraction of bile acids from animal sources, followed by chemical modification to introduce the desired hydroxy groups. This process includes multiple steps of crystallization, filtration, and drying to obtain the pure compound .

Chemical Reactions Analysis

1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxy groups to other functional groups.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include sodium hypochlorite for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways. As a bile acid, it plays a role in the emulsification and absorption of dietary fats. It interacts with nuclear receptors such as the farnesoid X receptor (FXR), which regulates bile acid synthesis and transport. This interaction influences various metabolic processes, including cholesterol homeostasis and lipid metabolism .

Comparison with Similar Compounds

1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid can be compared with other bile acids such as:

The uniqueness of this compound lies in its specific hydroxy group configuration, which influences its biological activity and interactions with molecular targets.

Conclusion

This compound is a significant bile acid derivative with diverse applications in scientific research and industry. Its unique structure and chemical properties make it a valuable compound for studying metabolic pathways and developing therapeutic agents.

Properties

CAS No.

99598-04-6

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

IUPAC Name

(4R)-4-[(1R,3S,5S,7R,8S,9S,10S,13R,14S,17R)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(8-9-23(16,17)2)24(3)14(11-19(22)26)10-15(25)12-20(24)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19-,20-,22+,23-,24+/m1/s1

InChI Key

GYUVAHWOVINGNE-RWXZXXAWSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C

melting_point

238 - 240 °C

physical_description

Solid

Origin of Product

United States

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